molecular formula C18H18FN3O3S B4836210 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4836210
M. Wt: 375.4 g/mol
InChI Key: RSWZWOGCNIFTMU-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, a phenyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-13-17(18(23)22(21(13)2)15-9-4-3-5-10-15)20-26(24,25)12-14-8-6-7-11-16(14)19/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZWOGCNIFTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction conditions include equimolar ratios of the reactants and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to achieve high purity levels. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazolone core and fluorophenyl group may play a crucial role in binding to enzymes or receptors, leading to biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness: This compound is unique due to its specific structural features, including the presence of the fluorophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-fluorophenyl)methanesulfonamide

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